Cas no 66659-65-2 (1,2-bis(3-fluorophenyl)-2-hydroxy-ethanone)

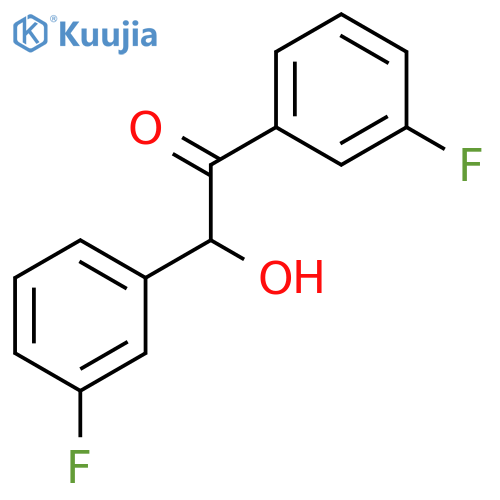

66659-65-2 structure

商品名:1,2-bis(3-fluorophenyl)-2-hydroxy-ethanone

1,2-bis(3-fluorophenyl)-2-hydroxy-ethanone 化学的及び物理的性質

名前と識別子

-

- Ethanone, 1,2-bis(3-fluorophenyl)-2-hydroxy-

- 3,3'-difluorobenzoin

- 1,2-bis(3-fluorophenyl)-2-hydroxyethanone

- 1,2-bis(3-fluorophenyl)-2-hydroxy-ethanone

- CHEMBL396977

- starbld0030694

- 1,2-Bis(3-fluorophenyl)-2-hydroxyethan-1-one

- 12-bis(3-fluorophenyl)-2-hydroxyethanone

- 66659-65-2

- BDBM50209422

- 1,2-bis(3-fluorophenyl)-2-hydroxyethanon

- PD179153

- SCHEMBL11382156

-

- インチ: InChI=1S/C14H10F2O2/c15-11-5-1-3-9(7-11)13(17)14(18)10-4-2-6-12(16)8-10/h1-8,13,17H

- InChIKey: AELVPDSJUJGTJH-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=CC(=C1)F)C(C(=O)C2=CC(=CC=C2)F)O

計算された属性

- せいみつぶんしりょう: 248.06488588g/mol

- どういたいしつりょう: 248.06488588g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 296

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 37.3Ų

1,2-bis(3-fluorophenyl)-2-hydroxy-ethanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B905818-25g |

1,2-bis(3-fluorophenyl)-2-hydroxyethanone |

66659-65-2 | 98% | 25g |

¥590.00 | 2022-12-10 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R118808-5g |

1,2-bis(3-fluorophenyl)-2-hydroxy-ethanone |

66659-65-2 | 98% | 5g |

¥106 | 2023-09-08 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B905818-100g |

1,2-bis(3-fluorophenyl)-2-hydroxyethanone |

66659-65-2 | 98% | 100g |

¥1,778.00 | 2022-12-10 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X93545-5g |

1,2-bis(3-fluorophenyl)-2-hydroxyethanone |

66659-65-2 | 98% | 5g |

¥118.0 | 2023-09-05 | |

| Ambeed | A1388530-5g |

1,2-Bis(3-fluorophenyl)-2-hydroxyethan-1-one |

66659-65-2 | 98% | 5g |

$28.0 | 2024-04-18 | |

| 1PlusChem | 1P01WK5U-5g |

1,2-bis(3-fluorophenyl)-2-hydroxyethanone |

66659-65-2 | 98% | 5g |

$37.00 | 2024-04-22 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X93545-25g |

1,2-bis(3-fluorophenyl)-2-hydroxyethanone |

66659-65-2 | 98% | 25g |

¥478.0 | 2023-09-05 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X93545-100g |

1,2-bis(3-fluorophenyl)-2-hydroxyethanone |

66659-65-2 | 98% | 100g |

¥1428.0 | 2023-09-05 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R118808-25g |

1,2-bis(3-fluorophenyl)-2-hydroxy-ethanone |

66659-65-2 | 98% | 25g |

¥423 | 2023-09-08 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R118808-100g |

1,2-bis(3-fluorophenyl)-2-hydroxy-ethanone |

66659-65-2 | 98% | 100g |

¥1538 | 2023-09-08 |

1,2-bis(3-fluorophenyl)-2-hydroxy-ethanone 関連文献

-

Guoli Shen,Haojie Liu,Jingchao Chen,Zhenxiu He,Yongyun Zhou,Lin Wang,Yang Luo,Zhimin Su,Baomin Fan Org. Biomol. Chem. 2021 19 3601

66659-65-2 (1,2-bis(3-fluorophenyl)-2-hydroxy-ethanone) 関連製品

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:66659-65-2)1,2-bis(3-fluorophenyl)-2-hydroxy-ethanone

清らかである:99%

はかる:100g

価格 ($):271.0